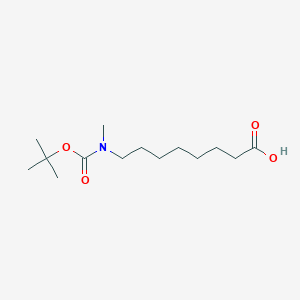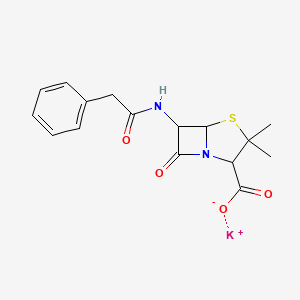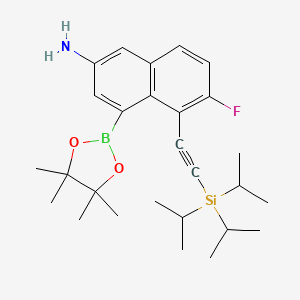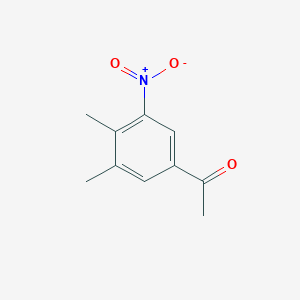
3',4'-Dimethyl-5'-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dimethyl-5’-nitroacetophenone is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetophenone, characterized by the presence of two methyl groups and a nitro group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-5’-nitroacetophenone typically involves nitration of 3’,4’-dimethylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and acetic anhydride . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethyl-5’-nitroacetophenone can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-5’-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3’,4’-Dimethyl-5’-aminoacetophenone.
Substitution: Halogenated or sulfonated derivatives of 3’,4’-Dimethyl-5’-nitroacetophenone.
Oxidation: 3’,4’-Dimethyl-5’-carboxyacetophenone.
Scientific Research Applications
3’,4’-Dimethyl-5’-nitroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its derivatives are employed in multicomponent reactions to create complex molecular structures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-5’-nitroacetophenone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methyl groups can influence the compound’s reactivity and stability by donating electron density to the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dimethylacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3’,4’-Dinitroacetophenone: Contains two nitro groups, increasing its reactivity and potential for further chemical modifications.
4’-Methyl-3’-nitroacetophenone: Has only one methyl group, resulting in different steric and electronic effects.
Uniqueness
3’,4’-Dimethyl-5’-nitroacetophenone is unique due to the presence of both methyl and nitro groups on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in organic synthesis and research.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(3,4-dimethyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6-4-9(8(3)12)5-10(7(6)2)11(13)14/h4-5H,1-3H3 |
InChI Key |
XMIABQVNNUUBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510244.png)
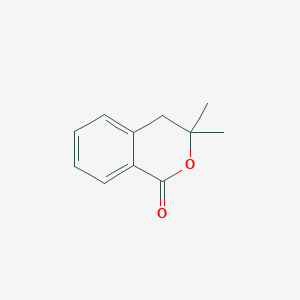
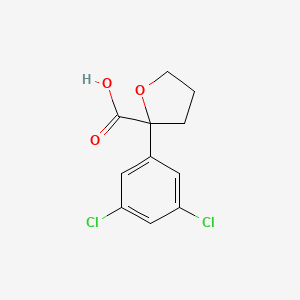
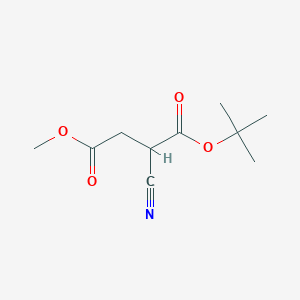
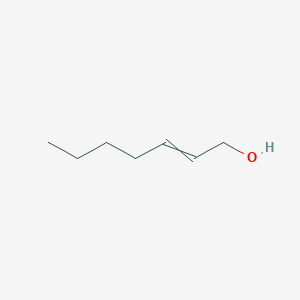
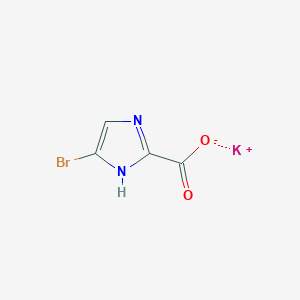
![Tert-butyl 3-methyl-4-[(2-methylpropane-2-sulfinyl)amino]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12510266.png)
![3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B12510273.png)
![methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B12510285.png)
![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
